Cas no 1806416-13-6 (2-Fluoro-3-nitropyridin-4-ol)

2-Fluoro-3-nitropyridin-4-ol 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-3-nitropyridin-4-ol
- 2-Fluoro-4-hydroxy-3-nitropyridine
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- インチ: 1S/C5H3FN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9)
- InChIKey: TVRORRSHHNGEFP-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(C=CN1)=O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 74.9
2-Fluoro-3-nitropyridin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1180052-0.05g |
2-fluoro-3-nitropyridin-4-ol |
1806416-13-6 | 0.05g |
$595.0 | 2023-06-08 | ||
Alichem | A029006284-250mg |
2-Fluoro-4-hydroxy-3-nitropyridine |
1806416-13-6 | 95% | 250mg |
$980.00 | 2022-03-31 | |
Alichem | A029006284-1g |
2-Fluoro-4-hydroxy-3-nitropyridine |
1806416-13-6 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
Enamine | EN300-1180052-2.5g |
2-fluoro-3-nitropyridin-4-ol |
1806416-13-6 | 2.5g |
$4388.0 | 2023-06-08 | ||
Enamine | EN300-1180052-0.25g |
2-fluoro-3-nitropyridin-4-ol |
1806416-13-6 | 0.25g |
$1108.0 | 2023-06-08 | ||
Enamine | EN300-1180052-2500mg |
2-fluoro-3-nitropyridin-4-ol |
1806416-13-6 | 2500mg |
$4388.0 | 2023-10-03 | ||
Enamine | EN300-1180052-10000mg |
2-fluoro-3-nitropyridin-4-ol |
1806416-13-6 | 10000mg |
$9627.0 | 2023-10-03 | ||
Enamine | EN300-1180052-500mg |
2-fluoro-3-nitropyridin-4-ol |
1806416-13-6 | 500mg |
$1747.0 | 2023-10-03 | ||
Enamine | EN300-1180052-0.5g |
2-fluoro-3-nitropyridin-4-ol |
1806416-13-6 | 0.5g |
$1747.0 | 2023-06-08 | ||
Enamine | EN300-1180052-0.1g |
2-fluoro-3-nitropyridin-4-ol |
1806416-13-6 | 0.1g |
$777.0 | 2023-06-08 |
2-Fluoro-3-nitropyridin-4-ol 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
2-Fluoro-3-nitropyridin-4-olに関する追加情報
Comprehensive Overview of 2-Fluoro-3-nitropyridin-4-ol (CAS No. 1806416-13-6): Properties, Applications, and Industry Insights
2-Fluoro-3-nitropyridin-4-ol (CAS No. 1806416-13-6) is a fluorinated nitropyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the class of halogenated nitropyridines, which are widely explored for their potential as intermediates in drug discovery and material science. The presence of both fluoro and nitro functional groups on the pyridine ring enhances its reactivity, making it a versatile building block for synthetic chemistry applications.
In recent years, the demand for fluorinated pyridine derivatives like 2-Fluoro-3-nitropyridin-4-ol has surged, driven by their role in developing targeted therapeutics and crop protection agents. Researchers are particularly interested in its potential to modulate biological activity through selective fluorination, a strategy often employed to improve metabolic stability and bioavailability in drug candidates. The compound's CAS No. 1806416-13-6 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains.
The synthesis of 2-Fluoro-3-nitropyridin-4-ol typically involves multi-step processes, including nitration and fluorination of pyridine precursors. Advanced techniques such as flow chemistry and catalyzed cross-coupling reactions have been explored to optimize yield and purity. Analytical characterization via NMR spectroscopy, HPLC, and mass spectrometry confirms its structural integrity, which is essential for applications requiring high-purity intermediates.
From an industrial perspective, 2-Fluoro-3-nitropyridin-4-ol aligns with the growing focus on sustainable chemistry and green synthesis. Companies are investing in eco-friendly production methods to reduce waste and energy consumption, addressing concerns raised by environmental regulations. This compound's relevance extends to electronic materials, where its nitro group contributes to electron-withdrawing properties useful in organic semiconductors.
Frequently asked questions about CAS No. 1806416-13-6 include inquiries about its solubility, stability under various pH conditions, and compatibility with common reagents. Studies indicate that the compound exhibits moderate solubility in polar organic solvents like DMSO and DMF, while remaining stable at room temperature when stored under inert conditions. These properties make it suitable for diverse experimental setups in medicinal chemistry labs.
Emerging trends highlight the compound's utility in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, areas of intense interest in oncology research. Its nitro group can serve as a handle for further functionalization, enabling the design of bifunctional molecules. Additionally, the agrochemical sector explores derivatives of 2-Fluoro-3-nitropyridin-4-ol for developing next-generation pesticides with improved selectivity.
Regulatory compliance for 1806416-13-6 involves adherence to REACH and GMP standards, particularly when used in pharmaceutical contexts. Suppliers often provide detailed safety data sheets (SDS) and certificates of analysis (CoA) to ensure transparency. The compound's commercial availability through specialized chemical suppliers facilitates access for academic and industrial researchers worldwide.
In summary, 2-Fluoro-3-nitropyridin-4-ol (CAS No. 1806416-13-6) represents a strategically important scaffold in modern chemistry. Its applications span from small-molecule drug development to advanced material engineering, reflecting the broader shift toward functionalized heterocycles in science and technology. Ongoing research continues to uncover new roles for this compound, solidifying its position as a valuable tool for innovation.
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